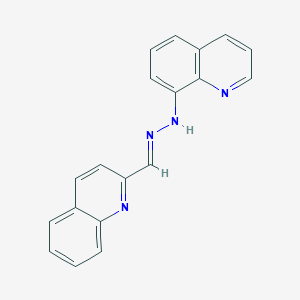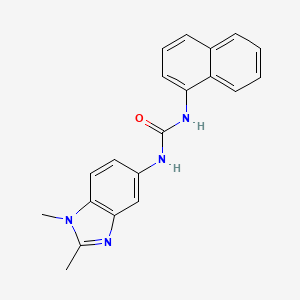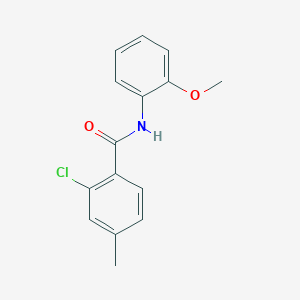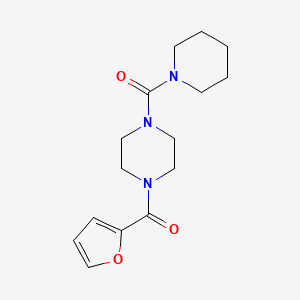
2-quinolinecarbaldehyde 8-quinolinylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-quinolinecarbaldehyde 8-quinolinylhydrazone (QCH) is a chemical compound that belongs to the family of hydrazones. It is a versatile molecule that has gained significant attention in the scientific community due to its potential applications in various fields. QCH possesses unique chemical and biological properties, making it an attractive candidate for research in medicinal chemistry, biochemistry, and materials science.
Mécanisme D'action
The mechanism of action of 2-quinolinecarbaldehyde 8-quinolinylhydrazone is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with specific targets in the body. This compound has been reported to interact with proteins and enzymes involved in various cellular processes, leading to the modulation of their activity.
Biochemical and Physiological Effects
This compound has been reported to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of acetylcholinesterase. Additionally, this compound has been reported to possess hypoglycemic activity, making it a potential candidate for the treatment of diabetes. This compound has also been shown to possess antioxidant activity, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-quinolinecarbaldehyde 8-quinolinylhydrazone possesses several advantages that make it an attractive candidate for research in various fields. It is a versatile molecule that can be easily synthesized under mild conditions. Additionally, this compound possesses unique chemical and biological properties, making it an attractive candidate for research in medicinal chemistry, biochemistry, and materials science. However, this compound also possesses certain limitations. It is a relatively new molecule, and its full potential has not yet been explored. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on 2-quinolinecarbaldehyde 8-quinolinylhydrazone. One potential direction is the optimization of its synthesis method to improve the yield and purity of the product. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. This compound may also be explored for its potential applications in materials science, such as the development of sensors and catalysts. Finally, the development of this compound derivatives may lead to the discovery of new molecules with enhanced biological activity.
Conclusion
In conclusion, this compound is a versatile molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This compound possesses unique chemical and biological properties, making it an attractive candidate for research in medicinal chemistry, biochemistry, and materials science. While the full potential of this compound has not yet been explored, it holds promise for the development of new therapies and materials.
Méthodes De Synthèse
The synthesis of 2-quinolinecarbaldehyde 8-quinolinylhydrazone involves the reaction of 2-quinolinecarbaldehyde with 8-quinolinylhydrazine in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields a yellow crystalline solid. The purity of the product can be enhanced by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-quinolinecarbaldehyde 8-quinolinylhydrazone has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. This compound has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also shown potential as an inhibitor of acetylcholinesterase, which is a key enzyme involved in the progression of Alzheimer's disease. Additionally, this compound has been reported to possess hypoglycemic activity, making it a potential candidate for the treatment of diabetes.
Propriétés
IUPAC Name |
N-[(E)-quinolin-2-ylmethylideneamino]quinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4/c1-2-8-17-14(5-1)10-11-16(22-17)13-21-23-18-9-3-6-15-7-4-12-20-19(15)18/h1-13,23H/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRGMVNJCFBHMK-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=NNC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=N/NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5731276.png)

![4-{[4-(acetylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5731292.png)
![2-[4-(dimethylamino)phenyl]-4-(2-furyl)-6H-1,3-oxazin-6-one](/img/structure/B5731298.png)




![N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B5731329.png)
![1-(4-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5731337.png)


![N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5731362.png)